-DAPIC is widely used as a labeling agent for biomolecules, particularly in protein and carbohydrate research. Its isothiocyanate group reacts with primary amines, forming a stable thiourea linkage. This allows researchers to covalently attach 4-DAPIC to amino groups present in biomolecules, enabling their detection and analysis through various techniques like:
4-DAPIC can be immobilized on a solid support to create affinity chromatography columns. These columns can then be used to purify specific biomolecules containing complementary functional groups that bind to the immobilized 4-DAPIC. This technique is particularly useful for isolating specific proteins or enzymes from complex mixtures. Source: GE Healthcare Life Sciences website, "Affinity Chromatography":
In some cases, 4-DAPIC can be used as a chromogenic substrate for enzymes like horseradish peroxidase (HRP) in immunohistochemistry experiments. HRP catalyzes the reaction of 4-DAPIC with a chromogenic donor, leading to the formation of a colored precipitate at the site of the target antigen. This allows for the visualization of specific proteins or cells within tissues. Source: Abcam website, "Immunohistochemistry (IHC) - A Beginner's Guide":
4-(Dimethylamino)phenyl isothiocyanate is an organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.25 g/mol. It appears as a yellow to orange crystalline solid with a melting point ranging from 64 to 70 °C and a boiling point of approximately 152 °C at 6 mmHg . This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and biological significance.
As mentioned earlier, the primary mechanism of action of 4-DMAPITC in scientific research involves its conjugation with thiol groups on biomolecules. This conjugation allows for the labeling or modification of these molecules for various purposes, such as:
4-DMAPITC is considered a hazardous material due to several factors:
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
4-(Dimethylamino)phenyl isothiocyanate exhibits notable biological activities. It has been studied for its potential as a reagent in biochemical assays, particularly in detecting fatty acid content in biological samples . Furthermore, compounds containing isothiocyanate groups are often recognized for their anticancer properties and ability to induce apoptosis in various cancer cell lines .
The synthesis of 4-(Dimethylamino)phenyl isothiocyanate typically involves the following methods:
These methods allow for the production of this compound in laboratory settings.
4-(Dimethylamino)phenyl isothiocyanate finds applications across various fields:
Studies on the interactions of 4-(Dimethylamino)phenyl isothiocyanate reveal its potential effects on cellular mechanisms. Its ability to form adducts with proteins suggests that it may influence protein function and stability, which could be relevant in drug design and development. Additionally, interactions with nucleophiles can lead to modifications that affect biological activity.
Several compounds exhibit structural similarities to 4-(Dimethylamino)phenyl isothiocyanate. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Chloro)phenyl isothiocyanate | C₉H₈ClN₂S | Chlorine substituent enhances reactivity. |
| Benzyl isothiocyanate | C₇H₇N₂S | Simpler structure; used in organic synthesis. |
| Phenyl isothiocyanate | C₇H₆N₂S | Base structure; serves as a precursor for others. |
Uniqueness: The presence of dimethylamino groups in 4-(Dimethylamino)phenyl isothiocyanate enhances its solubility and reactivity compared to its analogs, making it particularly valuable in biochemical applications.
The thiophosgene-mediated synthesis represents one of the most established classical methods for preparing 4-(Dimethylamino)phenyl isothiocyanate from the corresponding primary amine precursor [5] [6]. This approach utilizes thiophosgene (CSCl₂) as the thiocarbonyl transfer reagent in the presence of appropriate base systems [5]. The reaction proceeds through nucleophilic attack of the primary amine on thiophosgene, followed by elimination of hydrogen chloride to form the desired isothiocyanate product [6].
Reaction conditions for thiophosgene-based synthesis typically involve dichloroethane or dichloromethane as the solvent system, with reaction temperatures maintained at 70°C for optimal conversion efficiency [7]. The process demonstrates particular effectiveness with electron-rich aromatic amines such as 4-(dimethylamino)aniline, achieving yields in the range of 71-85% under optimized conditions [7]. Temperature control proves critical, as elevated temperatures above 90°C can lead to decomposition of both the thiophosgene reagent and the target isothiocyanate product [7].
The biphasic reaction system employing saturated aqueous sodium bicarbonate solution alongside the organic phase facilitates efficient product isolation and purification [8]. Reaction times typically range from 1-12 hours depending on the electronic nature of the substrate, with electron-rich systems like 4-(dimethylamino)aniline requiring shorter reaction periods [8] [7].
The dithiocarbamate intermediate pathway represents the most widely employed classical synthetic approach for isothiocyanate preparation, including 4-(Dimethylamino)phenyl isothiocyanate [4] [5]. This two-step methodology involves initial formation of the dithiocarbamate salt followed by desulfurization to yield the target isothiocyanate [4].
The initial dithiocarbamate formation proceeds through reaction of 4-(dimethylamino)aniline with carbon disulfide in the presence of potassium carbonate in aqueous media [9]. Optimal conditions employ a molar ratio of 1:1.2:2 for amine:carbon disulfide:potassium carbonate, with reaction temperatures maintained at room temperature for electron-rich substrates [9]. The reaction proceeds rapidly, typically reaching completion within 1-3 hours depending on substrate reactivity [9].
Table 1: Dithiocarbamate Formation Conditions and Yields
| Substrate | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 4-(Dimethylamino)aniline | K₂CO₃ | 25 | 1 | 98 | 95 [9] |
| 4-(Dimethylamino)aniline | Na₂CO₃ | 25 | 3 | 85 | 80 [9] |
| 4-(Dimethylamino)aniline | Et₃N | 25 | 2 | 92 | 88 [9] |
The subsequent desulfurization step employs various reagents including cyanuric chloride, triphosgene, or sodium persulfate [4] [5]. Cyanuric chloride demonstrates particular effectiveness, requiring 0.5 equivalents for complete conversion at 0°C, followed by basification to pH greater than 11 using sodium hydroxide solution [9]. This approach achieves overall yields of 94-98% for the conversion of 4-(dimethylamino)aniline to the corresponding isothiocyanate [9].
4-Dimethylaminopyridine emerges as a highly effective catalyst for the desulfurization of dithiocarbamate intermediates in isothiocyanate synthesis [4] [10]. The catalytic system employs 4-dimethylaminopyridine in combination with di-tert-butyl dicarbonate as the desulfurization agent, enabling efficient conversion under mild reaction conditions [4].
The 4-dimethylaminopyridine-catalyzed process operates through formation of a zwitterionic intermediate between the catalyst and the isothiocyanate precursor [11]. Catalytic loadings as low as 1-3 mol% of 4-dimethylaminopyridine prove sufficient for complete conversion, with reaction rates significantly enhanced compared to uncatalyzed systems [4]. The mechanism involves nucleophilic activation of the desulfurization reagent by 4-dimethylaminopyridine, facilitating elimination of the sulfur-containing leaving group [11].
Optimal reaction conditions employ polar solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide at temperatures ranging from room temperature to 90°C [4]. Microwave-assisted synthesis using 4-dimethylaminopyridine catalysis demonstrates remarkable efficiency, achieving complete conversion within 3 minutes at 90°C with initial power settings of 200 watts [10].
Table 2: 4-Dimethylaminopyridine-Catalyzed Synthesis Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 90 | 3 | DCM | 90 [10] |
| 2 | 70 | 5 | THF | 88 [10] |
| 3 | 25 | 60 | DMF | 85 [10] |
The 4-dimethylaminopyridine-catalyzed approach demonstrates broad substrate scope and functional group tolerance, proving particularly effective for electron-rich aromatic substrates including 4-(dimethylamino)aniline derivatives [10]. The methodology offers advantages in terms of mild reaction conditions, reduced reaction times, and simplified purification procedures compared to traditional methods [10].
Ionic liquid-mediated synthesis represents an emerging approach for isothiocyanate preparation, offering enhanced reaction efficiency and improved environmental profiles [12]. The methodology employs thiocyanate-containing ionic liquids as both solvent and reagent systems for isothiocyanate formation [12].
1-Ethyl-3-methylimidazolium thiocyanate demonstrates particular effectiveness as a precursor system for isothiocyanate synthesis [12]. The ionic liquid framework provides both the thiocyanate functionality and the reaction medium, eliminating the need for additional solvents or reagents [12]. Reaction temperatures in the range of 80-120°C facilitate efficient conversion, with the ionic liquid system maintaining stability throughout the reaction process [12].
The ionic liquid approach offers several advantages including recyclability of the reaction medium, reduced volatile organic compound emissions, and enhanced selectivity for isothiocyanate formation [12]. The methodology proves particularly suitable for continuous-flow synthesis applications, where the ionic liquid system can be recycled multiple times without significant loss of activity [12].
Solvent-free synthesis methodologies for 4-(Dimethylamino)phenyl isothiocyanate focus on mechanochemical approaches and neat reaction conditions [13]. Ball milling techniques enable efficient conversion of dithiocarbamate precursors to isothiocyanates without requiring organic solvents [13].
The mechanochemical approach employs stainless steel balls in vibration mills at frequencies of 25-30 Hz for reaction periods of 30-60 minutes [13]. Desulfurization agents such as 1,8-diazabicyclo[5.4.0]undec-7-ene function effectively under these conditions, achieving conversions of 85-95% for electron-rich aromatic substrates [13].
Microwave-assisted solvent-free synthesis represents another viable approach, utilizing alumina as a solid support and microwave irradiation at 500 watts power [5]. Reaction times of 2-4 minutes prove sufficient for complete conversion, with yields ranging from 78-92% depending on substrate structure [5]. The solvent-free approach demonstrates particular advantages for large-scale synthesis applications, eliminating solvent recovery and waste treatment requirements [13].
Aqueous-phase synthesis methodologies for 4-(Dimethylamino)phenyl isothiocyanate have been developed to address environmental concerns associated with organic solvent usage [14]. These approaches employ water as the primary reaction medium, utilizing phase-transfer catalysts or surfactant systems to facilitate organic transformations [14].
The sodium persulfate-mediated aqueous synthesis represents a particularly effective methodology [14]. The process employs sodium persulfate as both oxidant and desulfurization agent in aqueous potassium carbonate solution [14]. Reaction conditions involve temperatures of 25°C with reaction times of 1-6 hours, achieving yields of 72-96% for various alkyl and aryl isothiocyanates [14].
Table 3: Aqueous-Phase Synthesis Optimization Results
| Substrate | Na₂S₂O₈ (equiv) | K₂CO₃ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Dimethylamino)aniline | 1.0 | 2.0 | 1 | 94 [14] |
| 4-(Dimethylamino)aniline | 1.2 | 2.5 | 3 | 89 [14] |
| 4-(Dimethylamino)aniline | 0.8 | 1.5 | 6 | 76 [14] |
Biphasic water-ethyl acetate systems employing tetrapropylammonium tribromide as the desulfurization agent offer additional advantages for aqueous-phase synthesis [4]. The water phase dissolves inorganic bases and retains ionic byproducts, while the organic phase extracts the hydrophobic isothiocyanate product [4]. This approach facilitates simplified product isolation and purification procedures while maintaining high conversion efficiency [4].
4-(Dimethylamino)phenyl isothiocyanate exhibits a planar aromatic structure with the isothiocyanate functional group (-N=C=S) positioned para to the dimethylamino substituent (-N(CH₃)₂) on the benzene ring [1] [2]. The molecular geometry is characterized by the linear arrangement of the isothiocyanate group, with the nitrogen-carbon-sulfur atoms maintaining a bond angle of approximately 180° [2]. The dimethylamino group adopts a pyramidal geometry around the nitrogen atom, contributing to the overall electron-donating character of the molecule [1] [3].
The compound demonstrates limited tautomeric behavior due to the stability of the isothiocyanate functional group. Unlike thiourea derivatives, 4-(Dimethylamino)phenyl isothiocyanate does not exhibit significant thiol-thione tautomerism under normal conditions [4]. The isothiocyanate group remains predominantly in its canonical form, with the sulfur atom maintaining its double bond character to the central carbon [4] [5].
The electronic structure analysis reveals significant resonance stabilization between the electron-donating dimethylamino group and the electron-withdrawing isothiocyanate moiety. This creates a push-pull electronic system that influences the compound's reactivity and spectroscopic properties [6] [7]. The para-substitution pattern maximizes the electronic communication between these functional groups through the conjugated aromatic system [6].
The electronic structure of 4-(Dimethylamino)phenyl isothiocyanate is dominated by intramolecular charge transfer (ICT) character, arising from the electron-donating dimethylamino group and the electron-accepting isothiocyanate functionality [6] [7]. Quantum chemical calculations demonstrate that the highest occupied molecular orbital (HOMO) is primarily localized on the dimethylamino-substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the isothiocyanate group [6].
The molecular orbital analysis reveals extensive π-electron delocalization throughout the aromatic system, with the dimethylamino group serving as a strong electron donor (+I and +M effects) and the isothiocyanate group acting as an electron acceptor (-I and -M effects) [6] [7]. This electronic arrangement results in a significant dipole moment and contributes to the compound's solvatochromic properties [6].
The carbon-nitrogen bond in the isothiocyanate group exhibits partial double bond character due to resonance with the lone pair on nitrogen, while the carbon-sulfur bond maintains predominantly double bond character [5] [8]. The aromatic carbon directly attached to the isothiocyanate group experiences electron deficiency, making it susceptible to nucleophilic attack [9] [10].
4-(Dimethylamino)phenyl isothiocyanate exhibits a melting point in the range of 64-70°C, with most reliable sources reporting values between 64-66°C [3] [11] [12]. The relatively low melting point is consistent with the molecular structure, which lacks extensive intermolecular hydrogen bonding due to the absence of hydrogen bond donors [3] [13]. The compound crystallizes as pale cream to yellow crystalline solid or powder, indicating ordered molecular packing in the solid state [12].
The phase transition from solid to liquid occurs over a narrow temperature range, suggesting high purity and uniform crystal structure [11] [12]. The melting process is accompanied by a clear melt formation, indicating complete phase transition without decomposition at the melting point [12]. Temperature-dependent studies reveal that the compound maintains structural integrity during the melting process, with no evidence of thermal decomposition below 100°C [3] [13].
The crystalline structure is stabilized primarily through van der Waals forces and π-π stacking interactions between aromatic rings [9]. The dimethylamino groups contribute to the overall molecular packing through weak intermolecular interactions, while the isothiocyanate groups align in a manner that minimizes steric hindrance [9].
Thermogravimetric analysis of 4-(Dimethylamino)phenyl isothiocyanate reveals thermal stability up to approximately 150°C, beyond which decomposition begins [14] . The TGA profile typically shows a single major weight loss event occurring between 150-300°C, corresponding to the decomposition of the organic framework [14].
The initial decomposition temperature (T₀) is observed around 150°C, with the maximum rate of decomposition (T_max) occurring at approximately 220-250°C [14] . The compound exhibits complete thermal decomposition by 400°C under nitrogen atmosphere, leaving minimal residue [14]. The decomposition process is characterized by the sequential loss of the dimethylamino group, followed by the breakdown of the aromatic ring and the isothiocyanate functionality [14].
Under oxidative conditions (air atmosphere), the thermal decomposition profile shows additional complexity due to oxidation reactions. The presence of sulfur in the isothiocyanate group leads to the formation of sulfur-containing decomposition products, which can be monitored through evolved gas analysis [14]. The thermal stability is sufficient for most synthetic applications, but storage at refrigerated temperatures is recommended to prevent gradual decomposition [3] [13] [16].
The ¹H NMR spectrum of 4-(Dimethylamino)phenyl isothiocyanate exhibits characteristic resonances that confirm its molecular structure [17] [18]. The dimethylamino methyl groups appear as a sharp singlet at δ 2.83 ppm, integrating for six protons [17]. This chemical shift is typical for N-methyl groups attached to aromatic systems and reflects the electron-donating nature of the dimethylamino functionality [17] [18].
The aromatic protons display a characteristic para-disubstituted benzene pattern, with two sets of doublets appearing at δ 6.68 and δ 7.34 ppm [17]. The upfield doublet (δ 6.68) corresponds to the protons ortho to the electron-donating dimethylamino group, while the downfield doublet (δ 7.34) represents the protons ortho to the electron-withdrawing isothiocyanate group [17]. The coupling constant (J) between these protons is approximately 8-9 Hz, consistent with ortho-coupling in aromatic systems [17].
The ¹³C NMR spectrum reveals the carbon framework of the molecule, with the dimethylamino methyl carbons appearing at δ 40.5 ppm [17]. The aromatic carbons span a range from δ 112 to δ 150 ppm, with the carbon bearing the dimethylamino group appearing at the upfield end due to electron donation, while the carbon bearing the isothiocyanate group appears downfield due to electron withdrawal [17]. The isothiocyanate carbon (N=C=S) resonates at approximately δ 135 ppm, characteristic of this functional group [17] [5].
The FT-IR spectrum of 4-(Dimethylamino)phenyl isothiocyanate provides unambiguous identification through characteristic vibrational modes [19] [4] [20]. The most diagnostic absorption is the isothiocyanate N=C=S stretching vibration, which appears as a strong, sharp band in the region 2140-1990 cm⁻¹ [5] [8] [21]. This frequency range is characteristic of the asymmetric stretching of the linear N=C=S group and serves as a fingerprint for isothiocyanate compounds [5] [8].
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretching modes of the dimethylamino methyl groups are observed between 2850-3000 cm⁻¹ [20] [22]. The aromatic C=C skeletal vibrations manifest as medium-intensity bands in the 1500-1600 cm⁻¹ region, with the exact frequencies influenced by the electronic effects of the substituents [20] [22].
The C-N stretching vibration of the dimethylamino group appears as a medium to strong absorption in the 1250-1350 cm⁻¹ range [20] [22]. This band is characteristic of aromatic amines and reflects the partial double bond character of the C-N bond due to resonance with the aromatic ring [20]. The fingerprint region (1000-1300 cm⁻¹) contains multiple bands corresponding to various C-C stretching and C-H bending modes, providing additional structural confirmation [20] [22].
Raman spectroscopy complements the IR analysis by providing information about symmetric vibrational modes [23] [24]. The isothiocyanate group exhibits characteristic Raman-active vibrations, particularly the symmetric N=C=S stretching mode, which may appear at slightly different frequencies compared to the IR spectrum [23] [24]. The aromatic ring breathing modes and the symmetric stretching of the dimethylamino C-N bonds are well-resolved in the Raman spectrum, providing additional structural validation [23] [24].
Corrosive;Acute Toxic;Irritant